molecular formula C19H19N B14318268 N-Phenyl-N-(propan-2-yl)naphthalen-1-amine CAS No. 110972-22-0

N-Phenyl-N-(propan-2-yl)naphthalen-1-amine

Cat. No.: B14318268
CAS No.: 110972-22-0
M. Wt: 261.4 g/mol
InChI Key: XNHMUQXTQHHOPT-UHFFFAOYSA-N
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Description

N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is an aromatic amine with the chemical formula C16H15N. This compound is notable for its binding affinity in mouse major urinary protein, making it a subject of interest in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with phenyl isopropyl ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the imine intermediate. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(propan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Phenyl-N-(propan-2-yl)naphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its binding affinity to proteins, particularly in the context of mouse major urinary protein.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. The compound forms nonpolar contacts with the protein, stabilizing the protein-ligand complex. This interaction is mediated by hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-naphthylamine
  • N-Phenyl-α-naphthylamine
  • N-Phenyl-1-aminonaphthalene

Uniqueness

N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is unique due to its high binding affinity to mouse major urinary protein, which is significantly greater than that of similar compounds. This makes it particularly valuable in biochemical research .

Properties

CAS No.

110972-22-0

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

N-phenyl-N-propan-2-ylnaphthalen-1-amine

InChI

InChI=1S/C19H19N/c1-15(2)20(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3

InChI Key

XNHMUQXTQHHOPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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